molecular formula C8H14ClF2N B3009719 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride CAS No. 1707367-60-9

6,6-Difluorospiro[2.5]octan-1-amine hydrochloride

Cat. No.: B3009719
CAS No.: 1707367-60-9
M. Wt: 197.65
InChI Key: JVOLMVVFOOGYNW-UHFFFAOYSA-N
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Description

6,6-Difluorospiro[2.5]octan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14ClF2N and a molecular weight of 197.65 g/mol . This compound is characterized by its unique spirocyclic structure, which includes two fluorine atoms attached to the spiro carbon. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride typically involves the reaction of a suitable spirocyclic precursor with fluorinating agents under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluorospiro[2.5]octan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Difluorospiro[2.5]octan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Difluorospiro[2.5]octan-1-amine
  • 6,6-Difluorospiro[2.5]octan-1-amine nitrate
  • 6,6-Difluorospiro[2.5]octan-1-amine sulfate

Uniqueness

6,6-Difluorospiro[2.5]octan-1-amine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications where solubility and stability are critical .

Properties

IUPAC Name

6,6-difluorospiro[2.5]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-7(2-4-8)5-6(7)11;/h6H,1-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOLMVVFOOGYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC2N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707367-60-9
Record name 6,6-difluorospiro[2.5]octan-1-amine hydrochloride
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